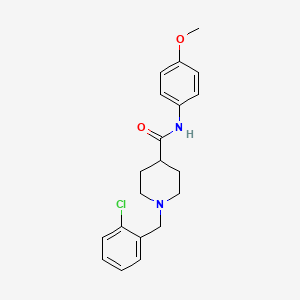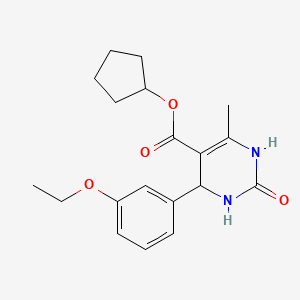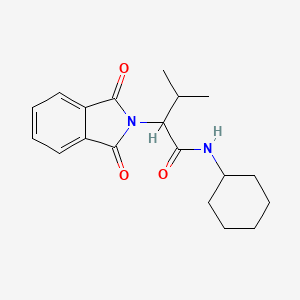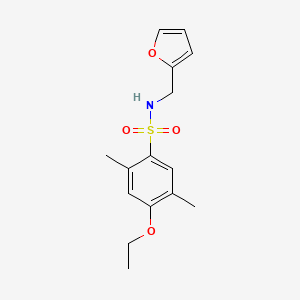
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that targets the transient receptor potential melastatin 7 (TRPM7) ion channel. This molecule has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide targets the TRPM7 ion channel, which is a non-selective cation channel that is involved in various cellular processes, including cell proliferation, migration, and survival. TRPM7 ion channels are overexpressed in many types of cancer cells and are involved in the pathogenesis of cardiovascular diseases and neurological disorders. This compound binds to the intracellular domain of TRPM7 ion channels and inhibits their activity, leading to a decrease in intracellular calcium levels and a reduction in cellular processes that are dependent on TRPM7 ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy drugs. In vascular smooth muscle cells, this compound regulates blood pressure by modulating the activity of TRPM7 ion channels. In cardiac cells, this compound reduces the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels. In neurons, this compound reduces the severity and frequency of seizures and improves neurological function in animal models of stroke.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has high potency and selectivity for the TRPM7 ion channel, making it a useful tool for studying the role of TRPM7 ion channels in various cellular processes. However, this compound also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and requires the use of high concentrations for in vivo experiments.
将来の方向性
For research include the development of more potent and selective TRPM7 inhibitors, the optimization of 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide for in vivo applications, and the evaluation of this compound in clinical trials for its safety and efficacy in humans. Other future directions include the identification of new targets and pathways that are regulated by TRPM7 ion channels and the development of new drugs that target these pathways.
合成法
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide was first synthesized in 2011 by scientists at Emory University. The synthesis method involves the reaction of 4-methoxyphenylacetic acid with 2-chlorobenzylamine to form an amide intermediate, which is then reacted with piperidine-4-carboxylic acid to yield this compound. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the TRPM7 ion channel, which is overexpressed in many types of cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer, this compound has also been studied for its potential applications in cardiovascular diseases, such as hypertension and arrhythmia. Studies have shown that this compound can regulate blood pressure by modulating the activity of TRPM7 ion channels in vascular smooth muscle cells. This compound has also been shown to reduce the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels in cardiac cells.
This compound has also been studied for its potential applications in neurological disorders, such as epilepsy and stroke. Studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy by targeting the TRPM7 ion channel. This compound has also been shown to reduce brain damage and improve neurological function in animal models of stroke.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-18-8-6-17(7-9-18)22-20(24)15-10-12-23(13-11-15)14-16-4-2-3-5-19(16)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKOFXLGKPCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)


